molecular formula C8H5F3O B14910186 2-(Difluoromethyl)-3-fluorobenzaldehyde

2-(Difluoromethyl)-3-fluorobenzaldehyde

Cat. No.: B14910186
M. Wt: 174.12 g/mol
InChI Key: JBALLLFTNBXYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3-fluorobenzaldehyde is an organic compound that features both difluoromethyl and fluorobenzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of a fluorobenzaldehyde precursor using difluoromethylating reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-3-fluorobenzaldehyde may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF₂H groups to the benzene ring . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, alcohols, and various substituted benzaldehydes .

Scientific Research Applications

2-(Difluoromethyl)-3-fluorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-fluorobenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)benzaldehyde
  • 3-Fluorobenzaldehyde
  • 2,3-Difluorobenzaldehyde

Uniqueness

2-(Difluoromethyl)-3-fluorobenzaldehyde is unique due to the presence of both difluoromethyl and fluorobenzaldehyde groups, which confer distinct chemical properties.

Properties

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

IUPAC Name

2-(difluoromethyl)-3-fluorobenzaldehyde

InChI

InChI=1S/C8H5F3O/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-4,8H

InChI Key

JBALLLFTNBXYQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)F)C=O

Origin of Product

United States

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